molecular formula C11H17Cl2NO B5434777 [2-(2-chloro-5-methylphenoxy)ethyl]ethylamine hydrochloride

[2-(2-chloro-5-methylphenoxy)ethyl]ethylamine hydrochloride

Cat. No. B5434777
M. Wt: 250.16 g/mol
InChI Key: BTNODKVHHKCLCO-UHFFFAOYSA-N
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Description

“[2-(2-chloro-5-methylphenoxy)ethyl]ethylamine hydrochloride” is a chemical compound with the CAS Number: 1211430-57-7 . It has a molecular weight of 222.11 and its IUPAC name is 2-(2-chloro-5-methylphenoxy)ethanamine hydrochloride . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12ClNO.ClH/c1-7-2-3-8(10)9(6-7)12-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H . This indicates that the compound consists of a phenyl ring with a chlorine atom and a methyl group attached, linked to an ethylamine group through an oxygen atom. The presence of the hydrochloride indicates that the amine group is protonated.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-ethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO.ClH/c1-3-13-6-7-14-11-8-9(2)4-5-10(11)12;/h4-5,8,13H,3,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNODKVHHKCLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=C(C=CC(=C1)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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